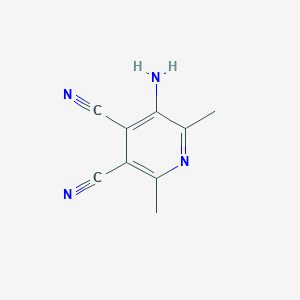
5-Amino-2,6-dimethylpyridine-3,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2,6-dimethylpyridine-3,4-dicarbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of amino and dicarbonitrile functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,6-dimethylpyridine-3,4-dicarbonitrile typically involves the nucleophilic substitution of hydrogen atoms by cyano groups. One efficient method involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with dimethyl sulfate, followed by treatment with aqueous potassium cyanide . This method yields the desired product in an overall 35% yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,6-dimethylpyridine-3,4-dicarbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents.
Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.
Condensation: The compound can react with hydrazines to form carbohydrazides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Potassium Cyanide:
Dimethyl Sulfate: Used as a methylating agent.
Hydrazines: Used for condensation reactions.
Major Products Formed
The major products formed from the reactions of this compound include various structural isomers of carbohydrazides, such as N’-(7-amino-2,4-dimethyl-5H-pyrrolo[3,4-b]pyridin-5-ylidene)carbohydrazides and N’-(5-amino-2,4-dimethyl-7H-pyrrolo[3,4-b]pyridin-7-ylidene)carbohydrazides .
Scientific Research Applications
5-Amino-2,6-dimethylpyridine-3,4-dicarbonitrile has several scientific research applications, including:
Biology: The compound is used in the study of heterocyclic chemistry and the development of new functional materials.
Mechanism of Action
The
Properties
CAS No. |
90330-12-4 |
|---|---|
Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
5-amino-2,6-dimethylpyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C9H8N4/c1-5-7(3-10)8(4-11)9(12)6(2)13-5/h12H2,1-2H3 |
InChI Key |
DKQWTDXWZODEEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















